REACTION_SMILES
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[ClH:17].[Cu:18][Cl:19].[N:13]([O-:14])=[O:15].[NH2:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[c:7]([F:12])[c:8]([F:11])[cH:9][cH:10]2.[Na+:16]>>[c:2]1([Cl:17])[s:3][c:4]2[c:5]([n:6]1)[c:7]([F:12])[c:8]([F:11])[cH:9][cH:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl[Cu]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2c(F)c(F)ccc2s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
|
Fc1ccc2sc(Cl)nc2c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |